Cas no 1376450-88-2 ((2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide)

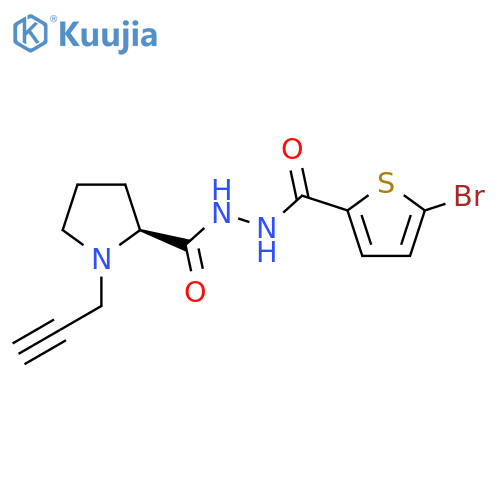

1376450-88-2 structure

商品名:(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide

(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- (2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide

- Z1143406189

- AKOS034793006

- (2S)-N'-(5-bromothiophene-2-carbonyl)-1-prop-2-ynylpyrrolidine-2-carbohydrazide

- 1376450-88-2

- EN300-26622755

-

- インチ: 1S/C13H14BrN3O2S/c1-2-7-17-8-3-4-9(17)12(18)15-16-13(19)10-5-6-11(14)20-10/h1,5-6,9H,3-4,7-8H2,(H,15,18)(H,16,19)/t9-/m0/s1

- InChIKey: IPSQKONDAPCFPO-VIFPVBQESA-N

- ほほえんだ: BrC1=CC=C(C(NNC([C@@H]2CCCN2CC#C)=O)=O)S1

計算された属性

- せいみつぶんしりょう: 354.99901g/mol

- どういたいしつりょう: 354.99901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 89.7Ų

(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26622755-0.05g |

(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide |

1376450-88-2 | 90% | 0.05g |

$212.0 | 2023-09-12 |

(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1376450-88-2 ((2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide) 関連製品

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬